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Compound of Interest

Compound Name: 2',3,5,7-Tetrahydroxyflavanone

CAS No.: 31477-95-9

Cat. No.: B150676

Get Quote

Executive Summary & Structural Logic
Target Compound: 2',3,5,7-Tetrahydroxyflavanone (Dihydrodatiscetin). Core Pharmacophore:

3-hydroxyflavanone (flavanonol) scaffold with a specific 2'-OH B-ring substitution. Significance:

Unlike Taxifolin (3',4'-OH) or Aromadendrin (4'-OH), the 2'-OH group creates a unique steric

and electronic environment. It allows for an additional chelation site with the C1-oxygen or C3-

hydroxyl, potentially modifying its interaction with metalloenzymes (e.g., kinases, oxidases).
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Feature
2',3,5,7-

Tetrahydroxyflavano

ne

Taxifolin (Standard) Quercetin (Standard)

Class
Flavanonol

(Dihydroflavonol)
Flavanonol

Flavonol (Unsaturated

C2-C3)

B-Ring Pattern 2'-OH (Ortho) 3',4'-OH (Catechol) 3',4'-OH (Catechol)

C2-C3 Bond
Single (Chiral centers

at 2,[3][4]3)
Single Double (Planar)

Solubility

Moderate (Lipophilic

shift due to H-

bonding)

Low Very Low

Primary Activity
Metal Chelation,

Cytotoxicity

Antioxidant (ROS

Scavenging)
Broad Spectrum

Synthesis Protocols: The "Protected" Route
Direct condensation often fails for 2'-hydroxy analogs due to the interference of the B-ring

hydroxyl in the cyclization step (competing with the A-ring hydroxyls). The industry-standard

approach utilizes the Claisen-Schmidt Condensation followed by the Algar-Flynn-Oyamada

(AFO) reaction, necessitating protecting group chemistry.
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2,4,6-Trihydroxyacetophenone
(A-Ring Precursor)

Protection (MOM-Cl/Bn-Cl)

2-Hydroxybenzaldehyde
(Salicylaldehyde - B-Ring)

2'-Hydroxychalcone
Intermediate

Claisen-Schmidt
(KOH/EtOH) Algar-Flynn-Oyamada

(H2O2 / NaOH)
Oxidative Cyclization 2',3,5,7-Tetrahydroxyflavanone

(Dihydrodatiscetin)

Deprotection
(HCl/MeOH)

Click to download full resolution via product page

Figure 1: Synthetic route for 3-hydroxyflavanone analogs highlighting the critical AFO oxidation

step.
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Detailed Experimental Protocol
Objective: Synthesis of 2',3,5,7-Tetrahydroxyflavanone via 2'-hydroxychalcone.

Phase 1: Preparation of the Chalcone (Claisen-Schmidt)[5]
Protection: React 2,4,6-trihydroxyacetophenone (1 eq) and 2-hydroxybenzaldehyde (1 eq)

with Methoxymethyl chloride (MOM-Cl) and DIPEA in CH2Cl2 to protect all phenolic

hydroxyls. This prevents the formation of multiple side products.

Condensation: Dissolve the protected acetophenone (10 mmol) and protected benzaldehyde

(10 mmol) in ethanol (50 mL).

Catalysis: Add 50% aqueous KOH (10 mL) dropwise at 0°C.

Reaction: Stir at room temperature for 24–48 hours. Monitor by TLC (Hexane:EtOAc 7:3).

The solution will turn deep yellow/orange.

Workup: Pour into ice water, acidify with 10% HCl. Extract with EtOAc. The product is the

Protected Chalcone.

Phase 2: Algar-Flynn-Oyamada (AFO) Reaction
This step installs the 3-hydroxyl group and closes the C-ring simultaneously.

Setup: Dissolve the Protected Chalcone (5 mmol) in Ethanol (30 mL) and Acetone (10 mL).

Oxidation: Add 15% NaOH (5 mL) followed by 30% H2O2 (3 mL) dropwise at 0°C.

Cyclization: Stir at 0°C for 2 hours, then allow to warm to room temperature overnight.

Observation: The deep chalcone color fades to a pale yellow (indicating loss of conjugation).

Deprotection: Acidify the mixture with concentrated HCl and reflux for 1 hour to remove MOM

groups.

Purification: Recrystallize from aqueous ethanol to yield 2',3,5,7-Tetrahydroxyflavanone as

pale yellow needles.
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Self-Validation Check:

1H NMR Signal: Look for the C2-H and C3-H doublets (trans-diaxial coupling, J ≈ 11 Hz)

around δ 5.0 and δ 4.5 ppm. If J < 3 Hz, you have the cis isomer. If signals are absent, you

may have formed the Flavone (Datiscetin) via over-oxidation.

Biological Activity Comparison
The 2'-OH substitution drastically alters the biological profile compared to the 3',4'-OH

(catechol) pattern found in Taxifolin.

Comparative Efficacy Data
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Assay
2',3,5,7-
Tetrahydroxyflavan
one

Taxifolin (3',4'-OH)
Mechanism of
Difference

DPPH Scavenging

(Antioxidant)

Moderate (IC50 ~ 50

µM)
High (IC50 ~ 12 µM)

2'-OH forms an

intramolecular H-

bond, reducing H-

atom donation

capacity compared to

the catechol B-ring of

Taxifolin [1].

Tyrosinase Inhibition High Moderate

The 2'-OH mimics the

substrate of

tyrosinase more

effectively than the

3',4' pattern, acting as

a competitive inhibitor

[2].

Cytotoxicity (HepG2) Moderate Low

Increased lipophilicity

of the 2'-analog

enhances cellular

uptake compared to

the more polar

Taxifolin.

Metal Chelation

(Cu2+/Fe2+)
Distinct Standard

Forms a 5-membered

chelate ring involving

2'-OH and the ether

oxygen, distinct from

the 4-keto-5-OH site.

Signaling Pathway Modulation
The 2',3,5,7-analog is particularly noted for its ability to modulate the Nrf2-ARE pathway

(Antioxidant Response Element) differently than Quercetin.
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Figure 2: Activation of the Nrf2 cytoprotective pathway by dihydroflavonols.

Key Mechanistic Insights
The "Ortho" Effect: The presence of the 2'-OH group creates a steric clash that twists the B-

ring out of planarity with the C-ring. This reduces conjugation (lowering UV absorption max)

but increases solubility in lipid bilayers, potentially improving blood-brain barrier (BBB)

permeability compared to planar flavones.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b150676/docs?utm_src=pdf-body-img#comparative-guide-synthesis-and-biological-activity-of-2-3-5-7-tetrahydroxyflavanone-analogs
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150676?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Metabolic Stability: The 2'-position is a common site for glucuronidation. However,

intramolecular hydrogen bonding with the heterocyclic oxygen (O1) can "mask" this hydroxyl

group, potentially delaying Phase II metabolism and extending the half-life relative to 4'-OH

analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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